molecular formula C4H9NS2 B1656416 Ethyl methylaminodithiocarbamate CAS No. 52664-26-3

Ethyl methylaminodithiocarbamate

Cat. No.: B1656416
CAS No.: 52664-26-3
M. Wt: 135.3 g/mol
InChI Key: MNKSXVVWOZQGLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methylaminodithiocarbamate can be synthesized through the reaction of ethylamine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

C2H5NH2+CS2+NaOHC2H5NCS2Na+H2O\text{C}_2\text{H}_5\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{NCS}_2\text{Na} + \text{H}_2\text{O} C2​H5​NH2​+CS2​+NaOH→C2​H5​NCS2​Na+H2​O

The resulting sodium ethylaminodithiocarbamate can then be treated with methyl iodide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl methylaminodithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl methylaminodithiocarbamate involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound’s effects are mediated through pathways involving metal ion coordination and redox reactions .

Comparison with Similar Compounds

  • Sodium diethyldithiocarbamate
  • Zinc dimethyldithiocarbamate
  • Tetramethylthiuram disulfide

Comparison: Ethyl methylaminodithiocarbamate is unique in its specific structure, which allows it to form distinct metal complexes compared to other dithiocarbamates. Its ethyl and methyl groups provide different steric and electronic properties, influencing its reactivity and applications .

Properties

IUPAC Name

ethyl N-methylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKSXVVWOZQGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420168
Record name Ethyl methylaminodithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52664-26-3
Record name Ethyl methylaminodithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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